molecular formula C10H22O14S4 B1195091 [3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate

[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate

Cat. No.: B1195091
M. Wt: 494.5 g/mol
InChI Key: UUVIQYKKKBJYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate is a complex organic compound with the molecular formula C10H22O14S4 and a molecular weight of 494.533 g/mol This compound is known for its unique structure, which includes multiple sulfonate groups and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate typically involves the reaction of a hexyl derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfonate groups can be reduced to thiols under specific conditions.

    Substitution: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the sulfonate groups can produce a variety of functionalized derivatives.

Scientific Research Applications

[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

    Biology: The compound’s ability to modify biomolecules makes it useful in studying biological pathways and mechanisms.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding, further stabilizing these interactions. The exact pathways and targets are still under investigation, but the compound’s ability to modify biomolecules suggests it could have significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,5,6-Tetramethanesulfonyl-D-mannitol: Similar in structure but lacks the hydroxyl groups present in [3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate.

    1,2,5,6-Tetra-O-methylsulfonyl-D-glucitol: Another related compound with similar sulfonate groups but different stereochemistry.

Uniqueness

What sets this compound apart is its combination of multiple sulfonate groups and hydroxyl functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVIQYKKKBJYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O14S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864085
Record name 1,2,5,6-Tetra-O-(methanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate
Reactant of Route 2
Reactant of Route 2
[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.